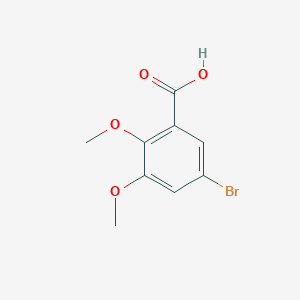

5-Bromo-2,3-dimethoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMWQUDSDYOEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30314203 | |

| Record name | 5-bromo-2,3-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72517-23-8 | |

| Record name | 5-Bromo-2,3-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72517-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072517238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 72517-23-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2,3-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 5-Bromo-2,3-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-2,3-dimethoxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related precursor, 5-Bromo-2,3-dimethoxybenzaldehyde, to predict the spectral characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, identification, and characterization of this and similar molecules.

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.4 | Doublet | 1H | Ar-H |

| ~7.2 | Doublet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~3.8 | Singlet | 3H | -OCH₃ |

Note: Predicted values are based on the analysis of 5-Bromo-2,3-dimethoxybenzaldehyde and typical chemical shifts for benzoic acid derivatives.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~153 | Ar-C |

| ~151 | Ar-C |

| ~130 | Ar-C |

| ~122 | Ar-C |

| ~120 | Ar-C |

| ~116 | Ar-C |

| ~62 | -OCH₃ |

| ~56 | -OCH₃ |

Note: Predicted values are based on the analysis of 5-Bromo-2,3-dimethoxybenzaldehyde and general values for substituted benzoic acids.

Table 3: Expected IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch |

| ~1000-1100 | Medium | C-O stretch (Methoxy) |

| ~600-700 | Medium-Strong | C-Br stretch |

Note: Expected absorption bands are based on characteristic functional group frequencies.

Table 4: Expected Mass Spectrometry Data

| m/z Ratio | Proposed Fragment |

| [M]+ | Molecular Ion |

| [M-OH]+ | Loss of hydroxyl radical |

| [M-COOH]+ | Loss of carboxyl group |

| [M-Br]+ | Loss of bromine |

Note: The exact m/z values will depend on the isotopic composition (⁷⁹Br and ⁸¹Br).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

-

¹H NMR Data Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and the co-addition of 16-64 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a significantly larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: The raw free induction decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected to obtain the final presentable spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Data Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for such molecules. The instrument separates the resulting ions based on their mass-to-charge (m/z) ratio.

-

Data Analysis: The resulting mass spectrum plots ion intensity against the m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.

-

Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette.

-

Data Analysis: The resulting spectrum shows absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the molecule.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the ¹H and ¹³C NMR of 5-Bromo-2,3-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-2,3-dimethoxybenzoic acid. This document serves as a crucial resource for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The assignments are based on the analysis of its chemical structure and comparison with the closely related compound, 5-Bromo-2,3-dimethoxybenzaldehyde. The primary difference is the substitution of the aldehyde group with a carboxylic acid, which is expected to have a minor shielding effect on the aromatic protons and a significant downfield shift for the carbonyl carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.45 | d | ~2.4 | 1H |

| H-6 | ~7.15 | d | ~2.4 | 1H |

| 2-OCH₃ | ~3.95 | s | - | 3H |

| 3-OCH₃ | ~3.88 | s | - | 3H |

| -COOH | >10 | br s | - | 1H |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 |

| C-2 | ~153 |

| C-3 | ~151 |

| C-1 | ~130 |

| C-6 | ~121 |

| C-4 | ~120 |

| C-5 | ~116 |

| 2-OCH₃ | ~62 |

| 3-OCH₃ | ~56 |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Experimental Protocols

The following methodologies are standard for acquiring high-quality ¹H and ¹³C NMR spectra for substituted benzoic acids like this compound.[1]

Sample Preparation

-

Dissolution: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

-

Tube Insertion: Place the NMR tube into a spinner turbine and carefully insert it into the NMR spectrometer.

¹H NMR Spectroscopy Protocol

-

Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set to a range of approximately -2 to 12 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

¹³C NMR Spectroscopy Protocol

-

Instrument Setup: Similar to ¹H NMR, lock and shim the spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each unique carbon.

-

Spectral Width: Typically set from 0 to 220 ppm.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the correct absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Peaks are identified, and for ¹H NMR, the integral of each signal is determined to establish the relative number of protons.

Visualization of NMR Assignments

The following diagram illustrates the logical relationship between the molecular structure of this compound and its predicted NMR signal assignments.

Caption: Molecular structure and NMR signal correlation.

References

Spectroscopic Analysis of 5-Bromo-2,3-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 5-Bromo-2,3-dimethoxybenzoic acid. This document outlines the expected spectroscopic data, detailed experimental protocols for its acquisition, and a proposed fragmentation pathway under mass spectrometry. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its carboxylic acid, methoxy, and substituted aromatic functionalities.

Expected IR Absorption Data

The following table summarizes the expected characteristic infrared absorption peaks for this compound based on the typical ranges for its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| 1580-1600 & 1450-1500 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1250-1300 & 1020-1075 | Strong | C-O stretch | Aryl Ether (Methoxy) |

| 2850-3000 | Medium | C-H stretch | Methoxy (-OCH₃) |

| 3000-3100 | Medium-Weak | C-H stretch | Aromatic Ring |

| 600-800 | Medium-Strong | C-Br stretch | Aryl Halide |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A high-quality IR spectrum of solid this compound can be obtained using the Potassium Bromide (KBr) pellet method.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Pellet press

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

-

Grinding: Add the sample and KBr to a clean agate mortar and grind thoroughly with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

Pellet Formation: Transfer a portion of the powdered mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

-

Sample Spectrum: Carefully place the KBr pellet in the sample holder of the spectrometer.

-

Data Acquisition: Record the infrared spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform a Fourier transform on the raw data and subtract the background spectrum to generate the final IR spectrum.

Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₉BrO₄), the molecular weight is approximately 260.07 g/mol .

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. Electron Ionization (EI) is a common technique that would likely cause predictable fragmentation.[1]

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Intensity | Proposed Fragment Ion |

| 260 | 262 | High | [M]⁺ |

| 245 | 247 | Medium | [M - CH₃]⁺ |

| 217 | 219 | Medium | [M - CH₃ - CO]⁺ |

| 181 | - | Low | [M - Br]⁺ |

| 166 | - | Medium | [M - Br - CH₃]⁺ |

| 138 | - | Low | [M - Br - CH₃ - CO]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS with Electron Ionization (EI).

Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

This compound sample

-

Volatile organic solvent (e.g., methanol, dichloromethane)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet using a microsyringe.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas through a chromatographic column, which separates the analyte from the solvent and any impurities.

-

Ionization: The separated compound enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated in a mass analyzer based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

References

X-ray crystal structure of 5-Bromo-2,3-dimethoxybenzoic acid

An in-depth analysis of the is detailed below. This guide provides key crystallographic data, experimental protocols, and a visual representation of the workflow for researchers, scientists, and professionals in drug development.

Crystallographic Data Summary

The crystallographic data for 5-Bromo-2,3-dimethoxybenzaldehyde has been determined by X-ray diffraction, revealing a monoclinic crystal system.[1] Key parameters of the crystal structure are summarized in the tables below for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₉H₉BrO₃ |

| Formula Weight | 245.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.428(2) |

| b (Å) | 12.138(4) |

| c (Å) | 10.793(3) |

| β (°) | 98.418(11) |

| Volume (ų) | 962.0(5) |

| Z | 4 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| Br1-C5 | 1.898(4) |

| O1-C7 | 1.206(5) |

| O2-C2 | 1.362(5) |

| O3-C3 | 1.367(5) |

| C1-C7 | 1.472(6) |

Table 3: Selected Bond Angles (°)

| Angle | Value |

| C6-C1-C2 | 119.4(4) |

| O1-C7-C1 | 124.5(4) |

| O2-C2-C1 | 119.9(4) |

| O3-C3-C4 | 120.1(4) |

Experimental Protocols

The determination of the crystal structure of 5-Bromo-2,3-dimethoxybenzaldehyde involved a multi-step process from synthesis to data analysis.

Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde

To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and K₂CO₃ (0.893 g) in dry DMF (5 mL), methyl iodide (0.40 mL, 6.50 mmol) was added. The mixture was stirred for 4 hours at room temperature. The reaction was then quenched with water, and the organic phase was extracted with diethyl ether and dried over anhydrous sodium sulfate. Removal of the solvent yielded 5-bromo-2,3-dimethoxybenzaldehyde as a white solid with a 98% yield.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a dichloromethane solution of the synthesized compound.[1]

X-ray Data Collection and Structure Refinement

X-ray diffraction data were collected to determine the crystal structure. The compound crystallized in the centrosymmetric monoclinic space group P2₁/n, with one independent molecule in the asymmetric unit.[1] The molecular conformation is nearly planar.[1] The crystal structure is stabilized by intermolecular C-H⋯O interactions.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining a crystal structure using X-ray crystallography.

References

Physical and chemical properties of 5-Bromo-2,3-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2,3-dimethoxybenzoic acid (CAS No. 72517-23-8). It is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals.[1] This document consolidates available data on its physicochemical characteristics, spectral information, and a detailed synthetic approach. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, a detailed experimental workflow for its synthesis is provided, accompanied by a Graphviz visualization to aid in understanding the process.

Chemical and Physical Properties

This compound is a halogenated and methoxy-substituted aromatic carboxylic acid. These substitutions significantly influence its reactivity, solubility, and potential biological activity. The presence of the carboxylic acid group provides a site for derivatization, such as esterification and amidation, while the bromine atom can participate in various cross-coupling reactions, making it a versatile intermediate in medicinal chemistry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, available information from various chemical suppliers has been compiled.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72517-23-8 | [2][3] |

| Molecular Formula | C₉H₉BrO₄ | [1][2] |

| Molecular Weight | 261.07 g/mol | [1][2] |

| Appearance | Solid | - |

| Melting Point | 120 °C | - |

| Boiling Point | 348.1 °C at 760 mmHg | [4] |

| Solubility | Sparingly soluble in water. Solubility in organic solvents is not quantitatively reported but is expected in common polar organic solvents. | - |

| pKa | Not experimentally determined. Estimated to be in the range of 3-4 based on the benzoic acid moiety. | - |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While full spectral data is not publicly available, several chemical suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectra for this compound.[5] The expected spectral characteristics are summarized in Table 2.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to two aromatic protons, two methoxy groups, and one carboxylic acid proton. |

| ¹³C NMR | Signals for the carboxyl carbon, aromatic carbons (including bromine- and methoxy-substituted carbons), and two methoxy carbons. |

| IR Spectroscopy | Characteristic absorptions for O-H stretching (broad, from the carboxylic acid), C=O stretching (from the carboxylic acid), C-O stretching (from the methoxy and carboxylic acid groups), and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak [M]+ corresponding to the molecular weight (261.07 g/mol ) with a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br and ⁸¹Br). |

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process starting from o-vanillin. The first step involves the synthesis of the intermediate, 5-bromo-2,3-dimethoxybenzaldehyde, which is then oxidized to the final product.

Synthesis of 5-bromo-2,3-dimethoxybenzaldehyde

This protocol is adapted from a published procedure for the synthesis of 5-bromo-2,3-dimethoxybenzaldehyde.[6]

Materials:

-

o-Vanillin

-

Sodium acetate

-

Glacial acetic acid

-

Bromine

-

Dichloromethane

-

2% Sodium carbonate solution

-

Magnesium sulfate

-

5-bromo-2-hydroxy-3-methoxybenzaldehyde

-

Potassium carbonate (K₂CO₃)

-

Dry Dimethylformamide (DMF)

-

Methyl iodide

Procedure:

Step 1: Bromination of o-Vanillin

-

To a reaction mixture containing o-vanillin (1.0 g, 6.58 mmol) and sodium acetate (1.67 g) in glacial acetic acid (20 mL), a solution of bromine (1.16 g, 7.25 mmol) in acetic acid (10 mL) is added.[6]

-

After stirring for 1 hour, the solvent is removed under reduced pressure.[6]

-

The residue is washed with water and extracted with dichloromethane.[6]

-

The organic extract is washed with 2% Na₂CO₃ solution and water, then dried over MgSO₄.[6]

-

The solvent is evaporated to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde.[6]

Step 2: Methylation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde

-

To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and K₂CO₃ (0.893 g) in dry DMF (5 mL), methyl iodide (0.40 mL, 6.50 mmol) is added.[6]

-

The mixture is stirred for 4 hours at room temperature.[6]

-

The reaction is quenched with water, and the organic phase is extracted with diethyl ether.[6]

-

The organic extract is dried over anhydrous sodium sulfate.[6]

-

The solvent is removed to yield 5-bromo-2,3-dimethoxybenzaldehyde as a white solid.[6]

Oxidation of 5-bromo-2,3-dimethoxybenzaldehyde to this compound

This is a general protocol for the oxidation of a substituted benzaldehyde to a carboxylic acid using potassium permanganate. This method is widely used for its effectiveness, though other methods like Pinnick oxidation or Tollens' reagent can also be employed.

Materials:

-

5-bromo-2,3-dimethoxybenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Water

Procedure:

-

Dissolve 5-bromo-2,3-dimethoxybenzaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

-

Prepare an aqueous solution of potassium permanganate, typically with a slight excess (1.1-1.5 equivalents per equivalent of aldehyde). A small amount of a base like NaOH or Na₂CO₃ can be added to the permanganate solution.

-

Slowly add the potassium permanganate solution to the aldehyde solution with vigorous stirring. The reaction is exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature (typically between 0-20 °C).

-

Continue stirring until the purple color of the permanganate has disappeared, indicating the completion of the reaction. This may take several hours.

-

Quench the reaction by adding a small amount of sodium bisulfite solution to destroy any excess permanganate and the manganese dioxide (MnO₂) byproduct.

-

Acidify the reaction mixture with a mineral acid (e.g., dilute HCl or H₂SO₄) to a pH of approximately 2. This will precipitate the carboxylic acid.

-

Collect the crude this compound by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from o-vanillin.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential for applications in drug discovery and materials science. This technical guide provides a consolidated resource of its known physical and chemical properties, along with a detailed synthetic route. The information presented herein, including the structured data tables and the visualized experimental workflow, is intended to be a valuable tool for researchers and scientists working with this compound. Further experimental investigation is warranted to fully characterize its solubility in various solvents and to determine its pKa value, which would further enhance its utility in synthetic and medicinal chemistry.

References

- 1. 72517-23-8 | MFCD01321078 | this compound [aaronchem.com]

- 2. 72517-23-8 this compound AKSci 1243AC [aksci.com]

- 3. This compound, 1 g, CAS No. 72517-23-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 4. This compound, 500 mg, CAS No. 72517-23-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 5. 5-BROMO-2,3-DIMETHOXY-BENZOIC ACID(72517-23-8) 1H NMR spectrum [chemicalbook.com]

- 6. scielo.br [scielo.br]

A Comprehensive Technical Guide to the Solubility of 5-Bromo-2,3-dimethoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative solubility data for 5-Bromo-2,3-dimethoxybenzoic acid is not extensively available in published literature. This guide provides a framework for its determination by detailing established experimental protocols and discussing its expected solubility based on chemical principles and data from analogous compounds.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification by crystallization, formulation development, and for predicting its behavior in biological systems. This technical guide outlines the methodologies to determine the solubility of this compound and provides a qualitative assessment of its expected behavior in different solvent classes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₉BrO₄ |

| Molecular Weight | 261.07 g/mol |

| CAS Number | 72517-23-8 |

| Appearance | Expected to be a solid at room temperature |

| pKa (Predicted) | The carboxylic acid group suggests acidic properties. |

Qualitative Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like". The structure of this compound features both polar and non-polar characteristics, which will dictate its solubility in various organic solvents.

-

Polar Moieties: The carboxylic acid group (-COOH) and the two methoxy groups (-OCH₃) are polar and capable of hydrogen bonding.

-

Non-polar Moieties: The benzene ring and the bromo substituent (-Br) contribute to the non-polar character of the molecule.

Based on this structure, a qualitative solubility profile can be predicted:

-

High Solubility Expected in:

-

Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol should be effective solvents due to their ability to form hydrogen bonds with the carboxylic acid and methoxy groups.

-

Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and acetonitrile are expected to be good solvents. While they cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds will facilitate the dissolution of the compound.[1]

-

-

Moderate to Low Solubility Expected in:

-

Less Polar Solvents: Ethers like diethyl ether and chlorinated solvents such as dichloromethane may dissolve the compound to a lesser extent.[2]

-

-

Poor Solubility Expected in:

-

Aqueous Solubility: The presence of the relatively large non-polar benzene ring and the bromo group suggests that the solubility in water will be low.[3] However, it is expected to be soluble in aqueous basic solutions (e.g., 5% sodium hydroxide, 5% sodium bicarbonate) due to the deprotonation of the carboxylic acid to form a more soluble salt.[4][5]

Experimental Protocols for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocols describe both a rapid screening method and a more rigorous quantitative method.

Qualitative Solubility Screening

This method provides a quick assessment of solubility in a range of solvents.

Methodology:

-

Sample Preparation: Place approximately 10-20 mg of this compound into a small test tube or vial.[5]

-

Solvent Addition: Add the selected solvent dropwise (or in small portions of ~0.1 mL) to the test tube.[6]

-

Mixing: After each addition, vigorously shake or vortex the mixture for 10-20 seconds.[7]

-

Observation: Observe the mixture to see if the solid dissolves completely.

-

Categorization: Classify the solubility as:

-

Very Soluble: Dissolves quickly in a small amount of solvent.

-

Soluble: Dissolves completely after the addition of up to 1 mL of solvent.

-

Slightly Soluble: Only a portion of the material dissolves.

-

Insoluble: No significant amount of the solid dissolves.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial or flask containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer. The temperature should be precisely controlled and recorded.

-

Allow sufficient time for the solution to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.

-

-

Phase Separation:

-

Cease agitation and allow the undissolved solid to settle.

-

Alternatively, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

-

-

Sampling:

-

Carefully extract a known volume of the clear supernatant (the saturated solution). It is critical to avoid aspirating any solid particles. Using a syringe with a filter is recommended.

-

-

Analysis:

-

Quantify the concentration of this compound in the sampled solution. Common analytical techniques include:

-

Gravimetric Analysis: Accurately weigh the sampled solution, evaporate the solvent under controlled conditions, and weigh the remaining solid residue.

-

Spectroscopic Analysis (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography is a highly accurate method for determining the concentration of the solute. A calibration curve with standards of known concentrations is required.

-

-

-

Data Expression: Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Data Presentation

The following table provides a template for recording experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Dichloromethane | ||||

| e.g., Toluene | ||||

| e.g., Hexane |

Conclusion

While specific quantitative solubility data for this compound is not readily found in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By employing the described qualitative and quantitative methods, researchers can generate reliable and accurate solubility data. This information is crucial for advancing research and development activities involving this compound, from optimizing reaction conditions to designing effective drug delivery systems.

References

Natural occurrence of brominated dimethoxybenzoic acids

An In-depth Technical Guide on the Natural Occurrence of Brominated Dimethoxybenzoic Acids

Abstract

Brominated aromatic compounds represent a significant class of marine natural products, exhibiting diverse and potent biological activities. Among these, brominated dimethoxybenzoic acids are of growing interest to researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of these specialized metabolites. It details their sources, summarizes key quantitative and spectroscopic data, and presents in-depth experimental protocols for their isolation and structural elucidation. Furthermore, this document illustrates the biosynthetic and analytical workflows using standardized diagrams to facilitate understanding and further research in this field.

Introduction

Halogenated natural products are a hallmark of marine ecosystems, with marine organisms producing thousands of organobromine compounds.[1][2] The concentration of bromide in seawater is significantly higher than in terrestrial environments, providing a readily available substrate for enzymatic halogenation.[1][2] These brominated metabolites, ranging from simple phenols to complex alkaloids, are often involved in chemical defense mechanisms.[2][3][4]

Substituted benzoic acids and their derivatives are widely recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[5] The introduction of bromine atoms and methoxy groups onto a benzoic acid scaffold can significantly modulate its physicochemical properties and biological efficacy, making brominated dimethoxybenzoic acids an intriguing subject for scientific investigation.[5][6] This guide focuses specifically on the documented instances of these compounds in nature.

Documented Natural Occurrences

The primary sources of naturally occurring brominated dimethoxybenzoic acids are marine invertebrates, particularly sponges. Research has led to the isolation and characterization of specific isomers from these organisms.

Table 1: Naturally Occurring Brominated Dimethoxybenzoic Acids and Related Compounds

| Compound Name | Molecular Formula | Natural Source | Reference |

| 3,5-Dibromo-4-methoxybenzoic acid | C₈H₆Br₂O₃ | Marine Sponges (Amphimedon sp., Psammaplysilla purpurea) | [6][7] |

| 4-Bromo-2,5-dimethoxybenzoic acid (BDMBA)* | C₉H₉BrO₄ | Human/Animal Metabolism | [8] |

*Note: 4-Bromo-2,5-dimethoxybenzoic acid (BDMBA) is not a natural product in the traditional sense but is included as it is a known metabolite produced by biological systems (liver hepatocytes) via oxidative deamination of the synthetic phenethylamine 2C-B.[8]

Physicochemical and Spectroscopic Data

The definitive identification of these compounds relies on a combination of spectroscopic techniques. The data for 3,5-Dibromo-4-methoxybenzoic acid is well-established.

Table 2: Key Physicochemical and Spectroscopic Data for 3,5-Dibromo-4-methoxybenzoic acid

| Property | Data |

| Molecular Weight | 309.94 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 226-229 °C |

| Solubility | Soluble in methanol, ethanol, DMSO |

| ¹H NMR (DMSO-d₆, ppm) | δ 7.9 (s, 2H, Ar-H), δ 3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 165.5 (C=O), δ 156.0 (C-OCH₃), δ 133.0 (Ar-CH), δ 129.0 (C-COOH), δ 118.0 (C-Br), δ 60.0 (-OCH₃) |

| Key IR Absorptions (cm⁻¹) | 3100-2500 (O-H stretch, carboxylic acid), 1700 (C=O stretch), 1280 (C-O stretch), 780 (C-Br stretch) |

| Mass Spec (m/z) | Characteristic M, M+2, M+4 isotopic pattern due to the presence of two bromine atoms. |

Data compiled from BenchChem.[6][7]

Biosynthesis Pathway

The biosynthesis of brominated aromatic compounds in marine organisms is an enzyme-mediated process. While the specific pathway for brominated dimethoxybenzoic acids is not fully elucidated, it is understood to involve bromoperoxidase or flavin-dependent brominase enzymes that utilize bromide ions from seawater.[1][2] The general logic involves the enzymatic bromination of a precursor aromatic acid, such as 4-hydroxybenzoic acid, which is derived from the chorismate pathway.[1]

Caption: Generalized biosynthetic pathway for brominated aromatic acids.

Experimental Protocols

The isolation and structural elucidation of novel natural products require a systematic workflow combining chromatographic separation and spectroscopic analysis.

General Isolation and Purification Workflow

The extraction of brominated compounds from marine sponges typically follows these steps:

-

Collection and Extraction: The sponge biomass is collected and immediately preserved (e.g., by freezing or immersion in ethanol). The biomass is then homogenized and extracted sequentially with solvents of increasing polarity, such as hexane, dichloromethane, and methanol, to partition metabolites.

-

Chromatographic Separation: The crude extracts are subjected to various chromatographic techniques. This often starts with vacuum liquid chromatography (VLC) or flash chromatography for initial fractionation.

-

Final Purification: Fractions showing promising activity or unique profiles on Thin Layer Chromatography (TLC) are further purified using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column, to yield pure compounds.

Structural Elucidation Workflow

Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic methods.

References

- 1. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chemistry of Bromine in Terrestrial and Marine Environments | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2C-B - Wikipedia [en.wikipedia.org]

The Halogen's Embrace: A Technical Guide to the Biosynthesis of Brominated Aromatic Compounds in Marine Organisms

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast and largely untapped reservoir of chemical diversity, harboring a wealth of unique natural products with significant potential for therapeutic applications. Among these, brominated aromatic compounds stand out for their structural complexity and potent biological activities. This technical guide provides an in-depth exploration of the biosynthesis of these fascinating molecules, focusing on the enzymatic machinery, precursor molecules, and regulatory mechanisms employed by marine organisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.

Core Biosynthetic Pathways

The production of brominated aromatic compounds in the marine biosphere is primarily orchestrated by two key classes of enzymes: Vanadium-Dependent Haloperoxidases (V-HPOs) and Flavin-Dependent Halogenases. These enzymes utilize the abundant bromide ions in seawater to halogenate a variety of organic substrates, leading to the vast diversity of brominated natural products observed in marine life.

Vanadium-Dependent Haloperoxidases (V-HPOs)

Predominantly found in marine algae, V-HPOs are a major contributor to the biosynthesis of brominated phenols and other simple aromatic compounds. These enzymes employ a vanadium cofactor to catalyze the oxidation of bromide by hydrogen peroxide, generating a reactive brominating species.

The catalytic cycle of V-BPOs begins with the reaction of the vanadate cofactor with hydrogen peroxide to form a peroxo-vanadate intermediate. This intermediate then oxidizes a bromide ion to generate an electrophilic bromine species, likely hypobromous acid (HOBr) or a related equivalent, which is then released to non-selectively brominate electron-rich aromatic substrates.

Flavin-Dependent Halogenases

Flavin-dependent halogenases, found in marine bacteria and cyanobacterial symbionts of sponges, offer a more controlled and specific approach to bromination. These enzymes utilize a reduced flavin adenine dinucleotide (FADH₂) cofactor and molecular oxygen to generate a reactive halogenating species.

The reaction mechanism involves the formation of a flavin-hydroperoxide intermediate, which then reacts with a halide ion to produce a hypohalous acid. Unlike V-HPOs, this reactive intermediate is typically retained within the enzyme's active site and delivered with high regioselectivity to a bound substrate. This precision allows for the synthesis of complex polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs).

Quantitative Data on Brominating Enzymes and Compounds

The efficiency of bromination and the abundance of brominated compounds vary significantly among different marine organisms and are dependent on the specific enzymes involved. The following tables summarize key quantitative data for selected vanadium-dependent bromoperoxidases and the concentrations of polybrominated diphenyl ethers found in marine sponges.

Table 1: Kinetic Parameters of Vanadium-Dependent Bromoperoxidases from Marine Algae

| Enzyme Source Organism | Substrate | Km | kcat (s-1) | Reference |

| Laurencia okamurae | Br⁻ | 0.29 mM (pH 6.0) | 1419 (pH 6.0) | [1] |

| 1.38 mM (pH 7.0) | 1583 (pH 7.0) | [1] | ||

| H₂O₂ | 0.027 mM (pH 6.0) | 570 (pH 6.0) | [1] | |

| 0.014 mM (pH 7.0) | 964 (pH 7.0) | [1] | ||

| Kappaphycus alvarezii | Br⁻ | 2.5 mM | Not Reported | [2] |

| H₂O₂ | 0.085 mM | Not Reported | [2] | |

| Corallina officinalis | Br⁻ | 1.2 mM (pH 6.5) | Not Reported | [1] |

| Corallina pilulifera | Br⁻ | 8.4 mM (pH 6.5) | Not Reported | [1] |

| Gracilaria changii | Br⁻ | 4.69 mM (pH 7.0) | Not Reported | [1] |

Table 2: Concentration of Polybrominated Diphenyl Ethers (PBDEs) in Marine Sponges

| Sponge Species | Compound | Concentration | Reference |

| Lamellodysidea herbacea | Pentabrominated diphenyl ether | 1.6 mg/mL of sponge tissue | [3] |

| Hexabrominated diphenyl ether | 2.4 mg/mL of sponge tissue | [3] | |

| Dysidea granulosa | 2-(2',4'-dibromophenoxy)-3,5-dibromophenol | MIC: 0.1-4.0 mg/L (Gram-positive bacteria) | [4] |

| MIC: 0.1-16.0 mg/L (Gram-negative bacteria) | [4] | ||

| Dysidea spp. | 2-(2',4'-dibromophenoxy)-4,6-dibromophenol | MIC: 0.1-4.0 mg/L (Gram-positive bacteria) | [4] |

| MIC: 0.1-16.0 mg/L (Gram-negative bacteria) | [4] |

Experimental Protocols

Assay for Vanadium-Dependent Haloperoxidase Activity (Monochlorodimedone Assay)

This spectrophotometric assay is a standard method for determining the activity of haloperoxidases. It measures the decrease in absorbance at 290 nm as monochlorodimedone (MCD) is halogenated.

Materials:

-

Monochlorodimedone (MCD) stock solution (e.g., 10 mM in buffer)

-

Potassium bromide (KBr) solution (e.g., 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 6.0)

-

Enzyme preparation (crude extract or purified enzyme)

-

Spectrophotometer capable of measuring absorbance at 290 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, MCD, and KBr to their final concentrations.

-

Equilibrate the mixture to the desired temperature in the spectrophotometer.

-

Initiate the reaction by adding a small volume of the enzyme preparation and mix thoroughly.

-

Immediately start monitoring the decrease in absorbance at 290 nm over time.

-

To start the reaction, add H₂O₂ to the mixture and continue monitoring the absorbance.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of MCD (ε₂₉₀ = 20,200 M⁻¹cm⁻¹).

Heterologous Expression and Purification of a Flavin-Dependent Halogenase

This protocol outlines the general steps for producing a recombinant flavin-dependent halogenase in Escherichia coli.

Procedure:

-

Gene Cloning: Synthesize the codon-optimized gene encoding the halogenase and clone it into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification:

-

Load the clarified lysate onto a Ni-NTA affinity chromatography column equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged halogenase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further purify the protein using size-exclusion chromatography if necessary.

-

-

Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Metagenomic Discovery of Biosynthetic Gene Clusters

Metagenomics provides a powerful tool to access the genetic blueprint for natural product biosynthesis from unculturable microorganisms.

Workflow:

-

Sample Collection and DNA Extraction: Collect environmental samples (e.g., marine sediment, sponge tissue) and extract total metagenomic DNA.

-

Metagenomic Sequencing: Sequence the extracted DNA using a high-throughput sequencing platform.

-

Data Preprocessing: Perform quality control and trim the raw sequencing reads.

-

Metagenome Assembly: Assemble the short reads into longer contiguous sequences (contigs).

-

Gene Prediction: Predict open reading frames (ORFs) from the assembled contigs.

-

Biosynthetic Gene Cluster (BGC) Identification: Use bioinformatics tools (e.g., antiSMASH, BiG-SCAPE) to identify putative BGCs within the contigs.

-

Functional Annotation: Annotate the genes within the identified BGCs to predict their functions, including halogenases and other key biosynthetic enzymes.

-

Heterologous Expression and Characterization: Synthesize and express the identified BGC in a suitable heterologous host to confirm the production of the predicted natural product.

Regulation of Biosynthesis

The production of brominated aromatic compounds is not constitutive but is often influenced by environmental cues and intercellular signaling. Understanding these regulatory mechanisms is crucial for optimizing the production of these valuable compounds.

In marine algae, the synthesis of brominated phenols can be induced by various environmental stressors.[1][5] For instance, increased light intensity and salinity have been shown to enhance the production of 2,4,6-tribromophenol in the red alga Ceramium tenuicorne.[1][5] Herbivory can also trigger an increase in the production of these defensive compounds.[1][5]

In marine bacteria such as Pseudoalteromonas, the production of secondary metabolites, including brominated compounds, can be regulated by quorum sensing.[2] This cell-to-cell communication mechanism allows bacteria to coordinate gene expression in a population-density-dependent manner, often leading to the activation of biosynthetic gene clusters for natural product synthesis when the population reaches a certain threshold.[2]

This guide provides a foundational understanding of the biosynthesis of brominated aromatic compounds in marine organisms. The intricate enzymatic pathways, coupled with the potential for discovery through metagenomics and the ability to harness these systems through heterologous expression, highlight the immense promise of this field for the development of novel pharmaceuticals and other valuable biochemicals. Further research into the regulatory networks governing these pathways will undoubtedly unlock even greater potential for their biotechnological application.

References

- 1. Induced production of brominated aromatic compounds in the alga Ceramium tenuicorne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Culturing marine bacteria from the genus Pseudoalteromonas on a cotton scaffold alters secondary metabolite production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine Vanadium-Dependent Haloperoxidases, Their Isolation, Characterization, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A critical review on purification methods and applications of marine algal haloperoxidases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Technical Guide: 5-Bromo-2,3-dimethoxybenzaldehyde (CAS 71295-21-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-Bromo-2,3-dimethoxybenzaldehyde (CAS No. 71295-21-1). This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields.

Chemical and Physical Properties

5-Bromo-2,3-dimethoxybenzaldehyde is a substituted aromatic aldehyde. Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 71295-21-1 | [1] |

| IUPAC Name | 5-bromo-2,3-dimethoxybenzaldehyde | |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Melting Point | 75-77 °C | |

| Appearance | White solid | |

| SMILES | COc1cc(Br)cc(C=O)c1OC | |

| InChI Key | RVMWFOFQRYTRHZ-UHFFFAOYSA-N |

Synthesis

A detailed two-step synthesis protocol for 5-Bromo-2,3-dimethoxybenzaldehyde has been reported, starting from o-vanillin.

Synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (Intermediate)

-

Reactants : o-vanillin, sodium acetate, bromine, glacial acetic acid.

-

Procedure : To a solution of o-vanillin and sodium acetate in glacial acetic acid, a solution of bromine in acetic acid is added. The reaction mixture is stirred for one hour. The solvent is then removed under reduced pressure. The resulting residue is washed with water and extracted with dichloromethane. The organic layer is washed with a 2% sodium carbonate solution and water, and subsequently dried over magnesium sulfate. The solvent is evaporated to yield the intermediate product.

Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde

-

Reactants : 5-bromo-2-hydroxy-3-methoxybenzaldehyde, potassium carbonate, methyl iodide, dry dimethylformamide (DMF).

-

Procedure : To a solution of the intermediate in dry DMF, potassium carbonate and methyl iodide are added. The mixture is stirred at room temperature for four hours. The reaction is then quenched with water, and the product is extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield the final product, 5-Bromo-2,3-dimethoxybenzaldehyde.

Synthesis workflow for 5-Bromo-2,3-dimethoxybenzaldehyde.

Potential Biological Activities and Mechanism of Action

While direct experimental data on the biological activity of 5-Bromo-2,3-dimethoxybenzaldehyde is limited, the broader class of brominated methoxyphenyl compounds is known to possess various biological properties, including antibacterial, antifungal, and antitumor activities. Furthermore, studies on structurally related compounds provide insights into its potential therapeutic applications.

Potential Anticancer and Antioxidant Activity

Derivatives of natural bromophenols have demonstrated both antioxidant and anticancer activities.[2] A related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to protect keratinocytes from damage induced by particulate matter (PM2.5) through the reduction of reactive oxygen species (ROS), attenuation of cell cycle arrest, and inhibition of autophagy. This suggests that 5-Bromo-2,3-dimethoxybenzaldehyde may also possess cytoprotective and anticancer properties by modulating cellular stress response pathways.

Hypothesized anticancer mechanism of action.

Potential Antifungal Activity

Benzaldehyde derivatives, including 2,3-dimethoxybenzaldehyde, have been shown to exhibit antifungal activity.[3] The mechanism is believed to involve the disruption of cellular antioxidation processes in fungi.[4] The presence of a bromine atom on the aromatic ring can enhance the lipophilicity and reactivity of the compound, potentially leading to increased antifungal potency through improved cell membrane permeability and interaction with fungal targets.

Proposed Experimental Protocols for Biological Evaluation

Based on the activities of related compounds, the following experimental protocols are proposed to investigate the biological potential of 5-Bromo-2,3-dimethoxybenzaldehyde.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound against various cancer cell lines.

-

Cell Lines : A panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293) for comparison.

-

Procedure :

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 5-Bromo-2,3-dimethoxybenzaldehyde for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis : Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

References

Methodological & Application

Application Notes and Protocols: 5-Bromo-2,3-dimethoxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dimethoxybenzoic acid is a versatile building block in organic synthesis, offering a unique combination of functional groups for the construction of complex molecular architectures. The presence of a carboxylic acid, a bromine atom, and two methoxy groups on the aromatic ring allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals and other biologically active molecules. The strategic positioning of these groups enables selective reactions, including amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions, providing access to a diverse range of substituted aromatic compounds.

This document provides detailed application notes and experimental protocols for the use of this compound as a key starting material in the synthesis of quinazolinones and in Suzuki-Miyaura coupling reactions.

Physicochemical and Spectroscopic Data

A summary of the available physical and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₄ | [1] |

| Molecular Weight | 261.07 g/mol | |

| CAS Number | 72517-23-8 | [2][3] |

| Melting Point | 188-190 °C (lit.) | |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in methanol, ethanol, DMSO | - |

| ¹H NMR | Spectrum available | [2] |

| ¹³C NMR | Spectrum available | [2] |

| IR Spectrum | Spectrum available | [2] |

| Mass Spectrum | Spectrum available | [2] |

Application 1: Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4] this compound can serve as a precursor for the synthesis of substituted quinazolinones, where the dimethoxy-substituted phenyl ring can be incorporated into the final structure. A general approach involves the conversion of the benzoic acid to an anthranilamide derivative, followed by cyclization.

Experimental Workflow: Synthesis of Quinazolinones

Caption: General workflow for the synthesis of quinazolinone derivatives.

Protocol: Synthesis of a Quinazolinone Precursor (Amide Formation)

This protocol describes the formation of an amide bond between this compound and a substituted aniline, a key step in the synthesis of certain quinazolinone scaffolds.[5]

Materials:

-

This compound

-

Substituted aniline (e.g., 2-aminobenzonitrile)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[5]

-

Cool the reaction mixture to 0 °C in an ice bath.[5]

-

Add EDC (1.2 eq) portion-wise to the stirred solution.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Time (h) | Yield (%) (Analogous Reactions) |

| 3,5-Dibromo-4-methoxybenzoic acid | Substituted aniline | EDC, HOBt, DIPEA | DMF or DCM | 12-24 | High yields expected[5] |

| 2-bromobenzoic acid | 2,5-dimethylphenylboronic acid | Pd(OAc)₂, RuPhos, K₃PO₄ | Toluene | 12-24 | ~80-95[6] |

Application 2: Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents.[7][8]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6][8][9] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and any additional ligand.[8]

-

Add the base (2-3 eq.).[8]

-

Evacuate the flask and backfill with an inert gas (repeat three times).[8]

-

Add the anhydrous solvent via syringe.[8]

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[9]

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) (Analogous Reactions) |

| 5-Bromoindole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (Microwave) | Good to excellent[10] |

| 2-Bromobenzoic acid | 2,5-Dimethylphenylboronic acid | Pd(OAc)₂, RuPhos | K₃PO₄ | Toluene | 100 | High[6] |

| 5-Bromo-6-nitro-1,3-benzodioxole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 80-120 | -[8] |

Signaling Pathway Relevance

The synthetic products derived from this compound, such as quinazolinones and biaryl compounds, are often designed to interact with specific biological pathways implicated in disease. For example, some quinazolinone derivatives are known to target signaling pathways involved in cancer cell proliferation and survival.

Caption: Inhibition of a generic RTK signaling pathway by a quinazolinone-based inhibitor.

Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt these procedures as necessary for their specific substrates and experimental conditions. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 5-BROMO-2,3-DIMETHOXY-BENZOIC ACID(72517-23-8) 1H NMR spectrum [chemicalbook.com]

- 3. 5-BROMO-2,3-DIMETHOXY-BENZOIC ACID | 72517-23-8 [chemicalbook.com]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Bromo-2,3-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds of medicinal interest, utilizing 5-Bromo-2,3-dimethoxybenzoic acid as a key starting material. The protocols are based on established synthetic methodologies, adapted for this specific substrate.

Introduction

This compound is a versatile building block for the synthesis of a variety of heterocyclic scaffolds. Its substituted benzene ring offers multiple reactive sites—the carboxylic acid for amide or ester formation, the bromine atom for cross-coupling reactions, and the aromatic ring itself for electrophilic substitution or cyclization. This allows for the construction of diverse molecular architectures, including xanthones, quinazolinones, and benzoxazinones. These heterocyclic cores are prevalent in numerous biologically active compounds and approved pharmaceuticals, making them attractive targets in drug discovery.[1][2][3]

Application Note 1: Synthesis of a Brominated Dimethoxyxanthone Core

Rationale: Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold.[4] Many natural and synthetic xanthones exhibit a wide range of pharmacological activities, including potent anticancer, anti-inflammatory, and antioxidant properties.[1][5][6] The presence of methoxy and bromo substituents can significantly influence the biological activity of the xanthone core. The proposed synthetic pathway involves an initial Ullmann condensation to form a diaryl ether, followed by an acid-catalyzed intramolecular cyclization to yield the target xanthone.

Proposed Synthetic Pathway:

The synthesis of 1-bromo-2,3-dimethoxy-9H-xanthen-9-one from this compound can be envisioned in two key steps:

-

Ullmann Condensation: Formation of a 2-(2-hydroxyphenoxy)-5-bromo-3,4-dimethoxybenzoic acid intermediate via a copper-catalyzed coupling of this compound with a suitable phenol, such as 2-methoxyphenol, followed by demethylation. A more direct approach involves the coupling with 2-hydroxyphenol.

-

Intramolecular Friedel-Crafts Acylation: Acid-catalyzed cyclization of the diaryl ether intermediate to form the tricyclic xanthone core.

Biological Significance and Signaling Pathways:

Substituted xanthones have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of topoisomerase, and modulation of key signaling pathways such as NF-κB and MAPK/ERK.[1][6] The NF-κB pathway is a critical regulator of inflammation and cell survival, and its inhibition by xanthone derivatives can lead to the suppression of tumor growth. The MAPK/ERK pathway is involved in cell proliferation and differentiation, and its modulation can also contribute to the anticancer effects of these compounds.

Application Note 2: Synthesis of a Brominated Dimethoxyquinazolinone Scaffold

Rationale: Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic drugs.[7] This scaffold is associated with a broad spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[8][9] The proposed synthesis involves the initial formation of an amide bond between this compound and an anthranilamide, followed by a cyclization/dehydration reaction to furnish the quinazolinone ring.

Proposed Synthetic Pathway:

The synthesis of 8-bromo-6,7-dimethoxy-2-phenylquinazolin-4(3H)-one can be achieved through a two-step process:

-

Amide Coupling: Reaction of this compound with 2-aminobenzamide in the presence of a coupling agent to form the N-(2-carbamoylphenyl)-5-bromo-2,3-dimethoxybenzamide intermediate.

-

Intramolecular Cyclization: Base- or acid-catalyzed intramolecular cyclization and dehydration of the intermediate to yield the final quinazolinone product.

Biological Significance and Signaling Pathways:

Quinazolinone derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer. For instance, some quinazolinones are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer. By blocking the ATP-binding site of EGFR, these compounds inhibit downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to the inhibition of cancer cell proliferation and survival.

Application Note 3: Synthesis of a Brominated Dimethoxybenzoxazinone Framework

Rationale: Benzoxazinones are another important class of heterocyclic compounds containing both nitrogen and oxygen in the heterocyclic ring.[10] They are known to possess a wide array of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[2][3] The synthesis of the benzoxazinone core from this compound can be proposed to proceed through the formation of an N-acyl anthranilic acid intermediate, followed by cyclodehydration.

Proposed Synthetic Pathway:

The synthesis of 5-bromo-6,7-dimethoxy-2-phenyl-4H-benzo[d][1][11]oxazin-4-one can be accomplished in two main steps:

-

Amide Formation: Acylation of an anthranilic acid with an activated form of this compound (e.g., the corresponding acid chloride) to produce an N-(5-bromo-2,3-dimethoxybenzoyl)anthranilic acid.

-

Cyclodehydration: Intramolecular cyclization of the N-acyl anthranilic acid intermediate, typically using a dehydrating agent such as acetic anhydride or a carbodiimide, to form the benzoxazinone ring.

Biological Significance and Signaling Pathways: